Perfluorovaleryl fluoride

Fluorous biphasic synthesis Fluorinated surfactant design Partition coefficient optimization

Perfluorovaleryl fluoride (CAS 375-62-2), also known as nonafluoropentanoyl fluoride or perfluoropentanoyl fluoride, is a linear C5 perfluoroacyl fluoride with molecular formula C5F10O and molecular weight 266.037 g/mol. It belongs to the homologous series of perfluoroacyl fluorides (general formula CF3(CF2)nC(O)F, n=3) and serves as a critical synthetic intermediate for perfluorovinyl ethers, bifunctional perfluoropolyethers, and functional fluorinated polyurethane/polyamide monomers.

Molecular Formula C5F10O
Molecular Weight 266.04 g/mol
CAS No. 375-62-2
Cat. No. B1362540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorovaleryl fluoride
CAS375-62-2
Molecular FormulaC5F10O
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
InChIKeyRUFSXELMOQBMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorovaleryl Fluoride (CAS 375-62-2): Procurement Guide for C5 Perfluoroacyl Fluoride Intermediate


Perfluorovaleryl fluoride (CAS 375-62-2), also known as nonafluoropentanoyl fluoride or perfluoropentanoyl fluoride, is a linear C5 perfluoroacyl fluoride with molecular formula C5F10O and molecular weight 266.037 g/mol . It belongs to the homologous series of perfluoroacyl fluorides (general formula CF3(CF2)nC(O)F, n=3) and serves as a critical synthetic intermediate for perfluorovinyl ethers, bifunctional perfluoropolyethers, and functional fluorinated polyurethane/polyamide monomers . Commercial specifications typically include purity ≥98% (GC) .

Why Perfluorovaleryl Fluoride Cannot Be Readily Substituted with Other Perfluoroacyl Fluorides


Perfluoroacyl fluorides are not interchangeable drop-in reagents. Within this homologous series, increasing perfluorinated chain length systematically alters both physicochemical properties and synthetic outcomes. COSMOtherm modeling across 130 PFAS compounds demonstrates that both air-water and octanol-water partition coefficients increase monotonically with perfluorinated chain length for compounds sharing the same functional group, driven by increasing molecular volume [1]. This principle directly impacts reagent selection: C5 perfluorovaleryl fluoride occupies a specific position with LogP = 2.95 [2], offering intermediate hydrophobicity distinct from shorter C4 analogs (estimated lower LogP) and longer C6 homologs (LogP = 3.59) [3]. Additionally, chain length influences reaction yields in transformations such as halogen exchange and oligomerization, as demonstrated across multiple perfluoroacyl fluoride substrates [4]. Selection of an incorrect chain length can compromise target molecular properties, alter reaction kinetics, or reduce synthetic yield.

Quantitative Differentiation Evidence: Perfluorovaleryl Fluoride vs. Closest Analogs


Chain Length-Dependent Physicochemical Profile: LogP and Boiling Point Positioning

Perfluorovaleryl fluoride (C5) exhibits intermediate hydrophobicity and volatility that distinguish it from both shorter and longer perfluoroacyl fluoride homologs. The computed LogP value of 2.95 positions C5 between lower LogP C4 analogs and C6 perfluorohexanoyl fluoride (LogP = 3.59), representing a ~22% increase in lipophilicity from C5 to C6 [1][2]. The boiling point of 52.2°C at 760 mmHg (or 36°C as reported in some sources) provides a practical handling window—sufficiently volatile for gas-phase or distillation-based processes yet easier to contain than C4 perfluorobutyryl fluoride (boiling point 7-9°C), which requires cryogenic or pressurized handling [3][4]. Density increases progressively across the series: C4 (1.595 g/cm³), C5 (1.60-1.633 g/cm³), and C6 (1.66 g/cm³) [2][3][4].

Fluorous biphasic synthesis Fluorinated surfactant design Partition coefficient optimization

Halogen Exchange Reactivity: Quantitative Yield in Acyl Halide Conversion

Perfluorovaleryl fluoride participates in lithium halide-mediated halogen exchange reactions to yield corresponding acyl chlorides, bromides, and iodides. In a systematic study of nine perfluoroacyl fluorides treated with anhydrous lithium halides, all substrates underwent halogen exchange to give acyl halides in high yields [1]. While specific yield data for individual substrates is not disaggregated in the available abstract, the demonstrated compatibility of perfluorovaleryl fluoride with this transformation confirms its utility as a platform intermediate. The temperature dependence of this reaction was characterized, enabling controlled access to multiple acyl halide derivatives from a single perfluoroacyl fluoride precursor. Comparative advantage over hydrocarbon-based acyl fluorides stems from the enhanced stability of the perfluorinated chain under exchange conditions [2].

Acyl halide synthesis Organofluorine derivatization Lithium halide-mediated exchange

Photochemical Dimerization: Chain Length Effects on Perfluoropolyether Synthesis

Perfluoroacyl fluorides including perfluorovaleryl fluoride undergo photochemical decarbonylation and coupling to produce perfluoroalkanes and perfluoropolyethers. The reaction proceeds via UV activation of the -COF chromophore, generating perfluoroalkyl radicals that dimerize: 2 Rf-COF → Rf-Rf + COF2 + CO [1]. This photocoupling reaction works on perfluoroalkyl chains of varying lengths, including C5 perfluorovaleryl fluoride. The resulting symmetric and asymmetric perfluoroalkanes serve as model compounds and standards for characterizing more complex commercial perfluoropolyether mixtures [1]. A key operational limitation is the poor efficiency of UV activation of the acyl fluoride chromophore, with productivity limited by the small fraction of useful radiation promoting the -COF excited state. High-pressure mercury lamps provide high intensity over a wide spectrum, while low-pressure lamps offer low intensity at selected frequencies [1].

Perfluoropolyether synthesis Photochemical decarbonylation Fluorinated oligomer production

Functional Vinyl Ether Synthesis: C5-Specific Intermediate for Polymer Electrolyte Membranes

Perfluorovaleryl fluoride (as the C5 perfluoropentanoyl fluoride intermediate) is specifically required for synthesizing 5-(fluorosulphonyl)perfluoropentylvinyl ether (FSO2CF2-(CF2)4-O-CF=CF2), a critical monomer for polymer electrolyte membranes used in fuel cells [1]. The synthetic route described in patent RU2840850C1 proceeds through 5-(fluorosulphonyl)perfluoropentanoyl fluoride, which is obtained via a multi-step sequence from perfluoroallyl iodide: successive bonding to C2F4, NaClO oxidation, triethylamine isomerization to the acyl fluoride, followed by condensation with hexafluoropropene oxide (HFPO) and pyrolysis to yield the target vinyl ether [1]. The C5 chain length is dictated by the specific perfluoroalkylene spacer requirement for optimal membrane ion transport and mechanical properties; shorter C4 or longer C6 spacers would alter the copolymer microstructure and resulting membrane performance. This application represents a chain-length-locked synthetic requirement where perfluorovaleryl fluoride cannot be substituted.

Fuel cell membranes Perfluorovinyl ether synthesis Ionomer production

Recommended Industrial and Research Application Scenarios for Perfluorovaleryl Fluoride


Fuel Cell Polymer Electrolyte Membrane (PEM) Monomer Synthesis

Perfluorovaleryl fluoride serves as the essential C5 building block for synthesizing 5-(fluorosulphonyl)perfluoropentylvinyl ether, which copolymerizes with tetrafluoroethylene to produce polymer electrolyte membranes for fuel cells [1]. The C5 perfluoroalkylene spacer provides optimal balance between ionic conductivity and mechanical integrity. Procurement of C5 perfluorovaleryl fluoride (rather than C4 or C6 alternatives) is mandatory, as the spacer length determines ion channel architecture in the final copolymer. This application is particularly relevant for manufacturers of proton exchange membranes, hydrogen fuel cell components, and specialty ionomer materials.

Fluorous Biphasic Synthesis and Separation Applications

The intermediate LogP (2.95) of perfluorovaleryl fluoride positions it as a suitable fluorous tag or building block for fluorous biphasic separations where partition behavior must be precisely controlled [1]. Unlike excessively volatile C4 analogs (boiling point 7-9°C) requiring specialized containment, or C6 homologs (boiling point 77.5°C, LogP 3.59) that may exhibit excessive retention in fluorous phases, C5 offers practical handling characteristics while maintaining adequate fluorous character for phase separation [2][3]. This scenario applies to synthetic chemists developing fluorous-tagged reagents, catalysts, or scavengers requiring predictable liquid-liquid extraction behavior.

Perfluoropolyether Model Compound and Analytical Standard Preparation

Perfluorovaleryl fluoride undergoes photochemical decarbonylation and coupling to form defined perfluoroalkane dimers (Rf-Rf) that serve as model compounds for characterizing complex commercial perfluoropolyether mixtures [1]. The well-defined C5 chain length yields symmetric and asymmetric coupling products with predictable molecular weight, enabling calibration of analytical methods such as mass spectrometry, NMR spectroscopy, and chromatographic retention time correlation. This scenario is valuable for analytical laboratories supporting perfluoropolyether lubricant manufacturing, quality control of fluorinated oils, and research into fluoropolymer degradation products.

Acyl Halide Derivatization Platform for Fluorinated Building Block Libraries

Perfluorovaleryl fluoride serves as a platform intermediate that undergoes high-yield halogen exchange with lithium halides (LiCl, LiBr, LiI) to generate the corresponding C5 perfluoroacyl chlorides, bromides, and iodides [1]. This transformation enables procurement of a single perfluoroacyl fluoride stock to access multiple downstream electrophiles for amidation, esterification, or nucleophilic substitution reactions. The temperature-dependent nature of this exchange allows for reaction optimization based on the target acyl halide. This scenario benefits medicinal chemistry laboratories synthesizing fluorinated drug candidates, materials science groups preparing fluorinated monomers, and contract research organizations building fluorinated compound libraries.

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